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CM-579 trihydrochloride solubility problems and solutions

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Compound of Interest		
Compound Name:	CM-579 trihydrochloride	
Cat. No.:	B8085344	Get Quote

Technical Support Center: CM-579 Trihydrochloride

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with **CM-579 trihydrochloride**.

Frequently Asked Questions (FAQs)

Q1: What is CM-579 trihydrochloride and what is its mechanism of action?

CM-579 trihydrochloride is a first-in-class, reversible dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1][2][3][4][5] It has IC50 values of 16 nM for G9a and 32 nM for DNMT.[1][2][3][5] The compound also inhibits DNMT1, DNMT3A, and DNMT3B with IC50 values of 1.5 nM (Kd), 92 nM, and 1000 nM, respectively.[1] [6] This dual inhibition makes it a potent agent in a wide range of cancer cells.[1][3][6]

Q2: What are the recommended storage conditions for **CM-579 trihydrochloride**?

For long-term storage of the solid compound, it is recommended to store it at 4°C under nitrogen.[2] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[1][2][6] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1][6]



Troubleshooting Guide: Solubility Issues

One of the most common challenges encountered when working with **CM-579 trihydrochloride** is achieving complete dissolution. The following sections provide guidance on overcoming these solubility problems.

Solubility Data

The solubility of **CM-579 trihydrochloride** can vary depending on the solvent and conditions. The table below summarizes the reported solubility data.



Solvent System	Concentration (mg/mL)	Molar Equivalent (mM)	Notes
In Vitro Solvents			
DMSO	33.33 - 125	55.36 - 207.63	Ultrasonic assistance is recommended.[1][2] [6][7] Use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1]
Water	37.5	62.29	Ultrasonic assistance is needed.[1][2][6][7] For cell culture, filtersterilize after dilution. [1]
Methanol	75	124.58	
PBS	16.67	27.69	Requires sonication and warming to 60°C. [2]
In Vivo Formulations	_		
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.5	≥ 4.15	Prepare by adding each solvent sequentially.[1][2]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5	≥ 4.15	Prepare by adding each solvent sequentially.[1][2]

Experimental Protocols for Dissolving CM-579 Trihydrochloride

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO



- Weigh the desired amount of CM-579 trihydrochloride in a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 33.33 mg/mL).
- Vortex the solution briefly to mix.
- Place the tube in an ultrasonic water bath and sonicate until the compound is fully dissolved.
 Occasional gentle heating to 37°C can also aid dissolution.
- Visually inspect the solution to ensure there are no visible particles.
- Aliquot the stock solution into smaller volumes and store at -80°C.

Protocol 2: Preparation of an Aqueous Working Solution

- Thaw a frozen aliquot of the CM-579 trihydrochloride DMSO stock solution.
- Dilute the stock solution to the desired final concentration in your aqueous medium of choice (e.g., cell culture medium, PBS).
- If using water as the final solvent, it is recommended to filter-sterilize the working solution using a 0.22 μm filter before use in cell-based assays.[1]

Protocol 3: Preparation of an In Vivo Formulation

- Prepare a stock solution of CM-579 trihydrochloride in DMSO (e.g., 25 mg/mL).
- For a 1 mL final volume of the formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, follow these steps:
 - Start with 100 μL of the 25 mg/mL DMSO stock solution.
 - Add 400 μL of PEG300 and mix thoroughly.
 - \circ Add 50 μ L of Tween-80 and mix until the solution is clear.
 - $\circ~$ Add 450 μL of saline to bring the final volume to 1 mL.

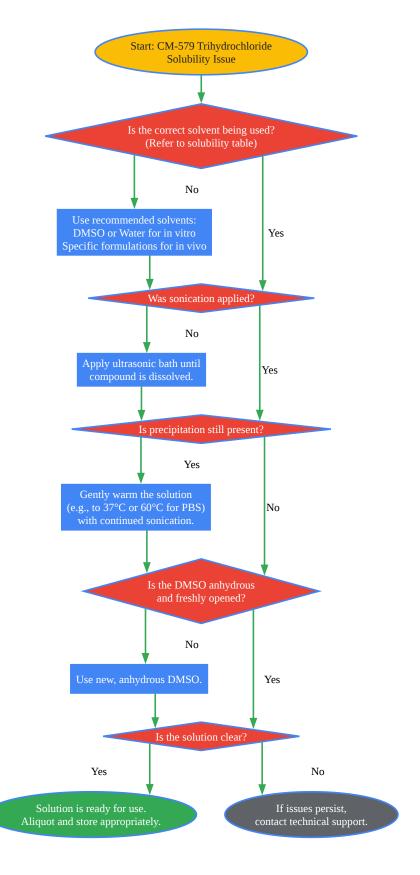


• Ensure the final solution is clear before administration.[1]

Troubleshooting Workflow for Solubility Issues

If you are experiencing difficulties dissolving **CM-579 trihydrochloride**, follow the troubleshooting steps outlined in the diagram below.





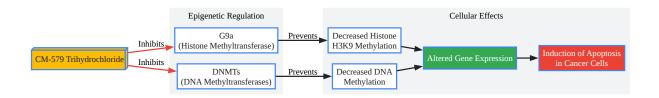
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Caption: Troubleshooting workflow for CM-579 trihydrochloride solubility.



Signaling Pathway

CM-579 trihydrochloride exerts its effects by targeting key epigenetic regulators. The diagram below illustrates its dual inhibitory action on G9a and DNMTs.



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Caption: Signaling pathway of **CM-579 trihydrochloride**.

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